

4-Nitroindole: A Comprehensive Technical Guide for Researchers

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CAS Number: 4769-97-5

This technical guide provides an in-depth overview of **4-nitroindole**, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and its role as a precursor to various biologically active molecules.

Core Properties of 4-Nitroindole

4-Nitroindole is a yellow to brown crystalline solid at room temperature.[1][2] Its chemical structure, characterized by an indole ring substituted with a nitro group at the fourth position, makes it a valuable intermediate in organic synthesis.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of **4-nitroindole** are summarized in the table below for easy reference.



Property	Value	Reference(s)
CAS Number	4769-97-5	[1][2][4]
Molecular Formula	C8H6N2O2	[1][4]
Molecular Weight	162.15 g/mol	[4][5]
Appearance	Yellow to Brown Crystalline Solid/Powder	[1][2]
Melting Point	205-207 °C	[4]
Boiling Point	362.6 ± 15.0 °C at 760 mmHg	[6]
Density	1.4 ± 0.1 g/cm ³	[6]
Solubility	Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol	[1]
рКа	14.76 ± 0.30 (Predicted)	[1]
LogP	1.87	[6]

Synthesis and Reactivity

The synthesis of **4-nitroindole** can be achieved through various methods, with one notable approach being a modification of the Reissert indole synthesis.[6] This involves the cyclization of a substituted nitrophenyl derivative. Alternative routes include the Fischer indole synthesis starting from the appropriate nitrophenylhydrazine.[4]

The reactivity of the **4-nitroindole** scaffold is centered around the indole nucleus and the nitro group. The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions. The nitro group can be reduced to an amino group, providing a key functional handle for the synthesis of a diverse range of derivatives. This versatility makes **4-nitroindole** a crucial building block for creating more complex molecules with potential therapeutic applications.[3]

Role in Drug Discovery and Development



- **4-Nitroindole** is a pivotal starting material for the synthesis of a multitude of compounds with significant biological activities.[7] Its derivatives have been investigated as:
- Protein Kinase C (PKC) Inhibitors: As potential antiproliferative agents for cancer therapy.
- Cannabinoid Receptor 2 (CB2) Ligands: For the development of therapeutics targeting inflammatory and neuropathic pain.[5]
- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: For the treatment of migraines.[5]
- Anti-angiogenic Agents: To inhibit the formation of new blood vessels, a key process in tumor growth.[5]
- Tryptophan Dioxygenase Inhibitors: As potential immunomodulators in cancer treatment.[5]

Experimental Protocols

While specific biological assay protocols for **4-nitroindole** itself are not widely published, its derivatives are frequently evaluated in various assays. Below is a representative experimental protocol for a Protein Kinase C (PKC) inhibition assay, a common application for compounds derived from **4-nitroindole**.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (derived from **4-nitroindole**) on PKC enzyme activity.

Materials:

- Recombinant human PKC isoenzyme
- PKC substrate peptide (e.g., myelin basic protein)
- [y-32P]ATP



- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 μg/mL diacylglycerol)
- Test compound stock solution (in DMSO)
- 96-well filter plates
- Scintillation counter and scintillation fluid

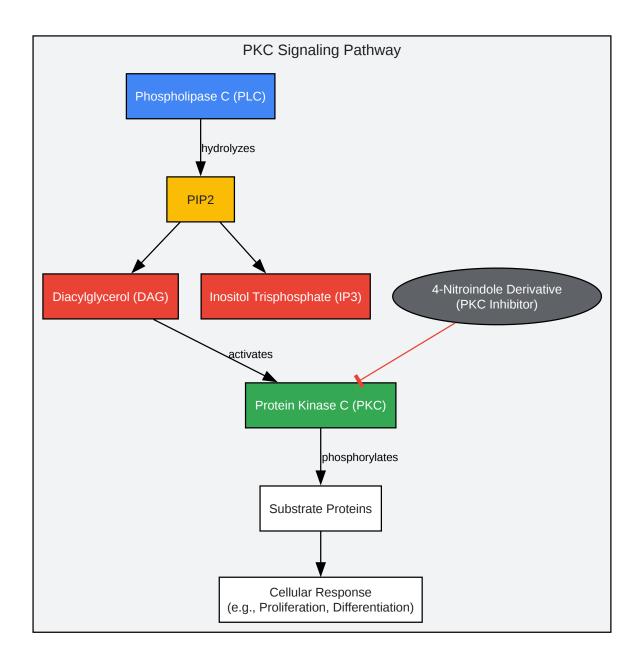
Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the assay buffer, the PKC substrate peptide, and the diluted test compound.
- Initiate the kinase reaction by adding the recombinant PKC enzyme and [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
- Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
- Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
- Add scintillation fluid to each well and quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of PKC inhibition for each concentration of the test compound relative to a control (DMSO vehicle).
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.



Signaling Pathway and Experimental Workflow Visualization

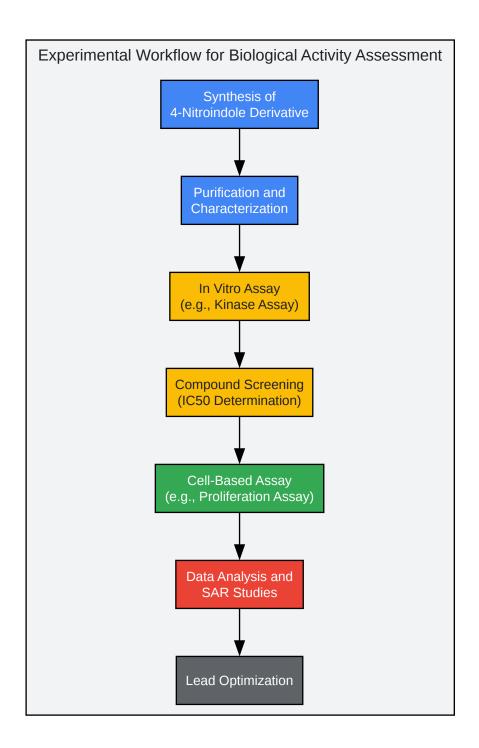
The following diagrams illustrate a representative signaling pathway targeted by derivatives of **4-nitroindole** and a general experimental workflow for assessing their biological activity.



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Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition.



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Caption: Drug Discovery Workflow Using 4-Nitroindole Derivatives.



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